molecular formula C14H11Cl2NO4 B1670643 ジロキサニドフレオエート CAS No. 3736-81-0

ジロキサニドフレオエート

カタログ番号: B1670643
CAS番号: 3736-81-0
分子量: 328.1 g/mol
InChIキー: BDYYDXJSHYEDGB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ジロキサニドフレオエートは、アメーバ症の原因となる原生動物である赤痢アメーバによる感染症の治療に主に使用される抗原虫薬です。これは腸管腔内アメーバ駆除薬であり、腸管腔内で作用して原生動物を排除します。 米国では使用が承認されていませんが、感染症の無症候性キャリアの治療における有効性から、世界中の他の地域で広く使用されています .

作用機序

ジロキサニドフレオエートは、消化管内で加水分解されて活性成分であるジロキサニドを生成するプロドラッグです。正確な作用機序は完全に解明されていませんが、原生動物のタンパク質合成を阻害し、赤痢アメーバの栄養型を破壊すると考えられています。 原生動物によって形成されたシストは、感染した個体によって排泄されます .

類似の化合物:

    パロモマイシン: アメーバ症の治療に使用されるもう1つの腸管腔内アメーバ駆除薬。

    ヨードキノール: 腸アメーバ症の治療のために、ジロキサニドフレオエートと同様に使用されます。

    メトロニダゾールとチニダゾール: これらは、アメーバ症の浸潤型の治療に使用される組織アメーバ駆除薬です。

ジロキサニドフレオエートの独自性: ジロキサニドフレオエートは、腸管腔内で特異的に作用し、赤痢アメーバの無症候性キャリアの治療に有効である点でユニークです。 組織アメーバ駆除薬とは異なり、感染の腸管外型には作用しないため、腸アメーバ症に対する特化した治療オプションとなっています .

生化学分析

Biochemical Properties

Diloxanide furoate is a prodrug, which is hydrolyzed in the gastrointestinal tract to produce diloxanide, the active ingredient . . It interacts with the trophozoites of E. histolytica, leading to their destruction and eventual formation into cysts .

Cellular Effects

Diloxanide furoate primarily acts on the cells of the protozoan parasite, E. histolytica . It destroys the trophozoites of E. histolytica that eventually form into cysts . These cysts are then excreted by persons infected with asymptomatic amebiasis .

Molecular Mechanism

It is known that diloxanide may inhibit protein synthesis . It is also known that diloxanide furoate is hydrolyzed in the gastrointestinal tract to produce diloxanide, the active ingredient .

Temporal Effects in Laboratory Settings

It is known that diloxanide furoate is slowly absorbed from the gastrointestinal tract . The parent compound, diloxanide, is rapidly absorbed and has a bioavailability of approximately 90% .

Dosage Effects in Animal Models

Studies in New Zealand white rabbits given diloxanide furoate by oral intubation in doses of 120 or 300 mg per kg of body weight per day from the first day to the twenty-ninth day of pregnancy have shown no embryotoxic or teratogenic effects .

Metabolic Pathways

Diloxanide furoate is hydrolyzed to furoic acid and diloxanide in the gastrointestinal tract . Diloxanide then undergoes extensive glucuronidation, with 99% of diloxanide occurring as glucuronide and 1% as free diloxanide in the systemic circulation .

Transport and Distribution

Diloxanide furoate is slowly absorbed from the gastrointestinal tract . The parent compound, diloxanide, is rapidly absorbed and has a bioavailability of approximately 90% . About 90% of diloxanide is rapidly excreted in the urine as the glucuronide metabolite, and 10% is excreted in the feces as diloxanide .

Subcellular Localization

Diloxanide furoate primarily acts in the bowel lumen because it is poorly absorbed . It is a luminal amebicide, meaning it works within the intestines . After being hydrolyzed in the gastrointestinal tract to produce diloxanide, the active ingredient, it interacts with the cells of the protozoan parasite, E. histolytica .

準備方法

合成経路と反応条件: ジロキサニドフレオエートは、複数段階のプロセスによって合成されます。最初に、4-ヒドロキシ-N-メチルアニリンが、塩基の存在下、シアン化ナトリウムとクロラール水和物と反応して中間体を生成します。次に、フロイル酸は、低温でのフルフラールアルデヒドの次亜塩素酸塩酸化によって調製されます。 最後のステップでは、ジロキサニドをフロイルクロリドと縮合させてジロキサニドフレオエートを生成します .

工業生産方法: 工業的な設定では、ジロキサニドフレオエートの合成は同様のステップで行われますが、規模が大きくなります。反応条件は、高収率と純度が得られるように最適化されています。 このプロセスには、目的の製品品質を実現するために、温度、pH、反応時間の厳密な制御が必要です .

3. 化学反応の分析

反応の種類: ジロキサニドフレオエートは、加水分解、酸化、置換など、いくつかのタイプの化学反応を起こします。

一般的な試薬と条件:

生成される主要な生成物: ジロキサニドフレオエートの加水分解によって生成される主要な生成物は、薬物の活性型であるジロキサニドです。 他の反応では、使用される特定の条件と試薬に応じて、さまざまな副生成物が生成される可能性があります .

4. 科学研究への応用

ジロキサニドフレオエートは、いくつかの科学研究に役立ちます。

化学反応の分析

Types of Reactions: Diloxanide furoate undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Major Products Formed: The primary product formed from the hydrolysis of diloxanide furoate is diloxanide, which is the active form of the drug. Other reactions may yield various by-products depending on the specific conditions and reagents used .

類似化合物との比較

    Paromomycin: Another luminal amebicide used to treat amoebiasis.

    Iodoquinol: Used similarly to diloxanide furoate for treating intestinal amoebiasis.

    Metronidazole and Tinidazole: These are tissue amoebicides used to treat invasive forms of amoebiasis.

Uniqueness of Diloxanide Furoate: Diloxanide furoate is unique in its specific action within the intestinal lumen and its effectiveness in treating asymptomatic carriers of Entamoeba histolytica. Unlike tissue amoebicides, it does not act on extraintestinal forms of the infection, making it a specialized treatment option for intestinal amoebiasis .

特性

IUPAC Name

[4-[(2,2-dichloroacetyl)-methylamino]phenyl] furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO4/c1-17(13(18)12(15)16)9-4-6-10(7-5-9)21-14(19)11-3-2-8-20-11/h2-8,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYYDXJSHYEDGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)OC(=O)C2=CC=CO2)C(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048999
Record name Diloxanide furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Diloxanide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015684
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>49.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855852
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Mechanism of Action

Unknown. Diloxanide may inhibit protein synthesis.
Record name Diloxanide furoate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14638
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

3736-81-0
Record name Diloxanide furoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3736-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diloxanide furoate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003736810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diloxanide furoate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14638
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DILOXANIDE FUROATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759146
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diloxanide furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(dichloroacetyl)methylamino]phenyl 2-furoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.008
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DILOXANIDE FUROATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP4N72IW34
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Diloxanide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015684
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diloxanide furoate
Reactant of Route 2
Diloxanide furoate
Reactant of Route 3
Diloxanide furoate
Reactant of Route 4
Reactant of Route 4
Diloxanide furoate
Reactant of Route 5
Diloxanide furoate
Reactant of Route 6
Diloxanide furoate
Customer
Q & A

Q1: What is the mechanism of action of diloxanide furoate against Entamoeba histolytica?

A1: While the exact mechanism of action remains unclear, research suggests that diloxanide furoate primarily targets the luminal (intestinal) forms of Entamoeba histolytica. [] It is less effective against the tissue forms of the parasite. []

Q2: What is the molecular formula and weight of diloxanide furoate?

A2: The molecular formula of diloxanide furoate is C14H11Cl2NO4, and its molecular weight is 328.15 g/mol. []

Q3: Are there any spectroscopic data available for diloxanide furoate?

A3: Yes, several studies utilized various spectroscopic techniques to characterize diloxanide furoate:* PMR spectroscopy: A study employed proton nuclear magnetic resonance (PMR) spectroscopy to analyze diloxanide furoate in both pure form and tablets. The N-CH3 proton signal at δ = 3.23 was used for quantitative analysis. []* UV spectrophotometry: Research commonly uses ultraviolet (UV) spectrophotometry for quantitative analysis, leveraging specific wavelengths for detection and quantification. [, , , , ]

Q4: How does the presence of carbohydrates affect the stability of diloxanide furoate in solution?

A4: Research indicates that certain carbohydrates can impact diloxanide furoate stability, particularly in alkaline solutions. Sucrose and glucose, at room temperature, were found to negatively affect the stability. Conversely, fructose, lactose, and sorbitol exhibited minimal impact. []

Q5: Does the inclusion of cyclodextrins influence the stability of diloxanide furoate?

A5: Studies exploring diloxanide furoate complexation with cyclodextrins, specifically β-cyclodextrin (βCD), methyl-β-cyclodextrin (MβCD), and hydroxypropyl-β-cyclodextrin (HPβCD), showed varying results. While complexation with MβCD and HPβCD enhanced solubility, βCD formed an exclusion complex. []

Q6: What is the impact of light exposure on the stability of diloxanide furoate?

A6: Diloxanide furoate exhibits sensitivity to light. Studies demonstrated that exposure to UV-irradiation, artificial light, and sunlight leads to photodegradation. The degradation process typically follows first-order kinetics. [, ]

Q7: Are there any known photoprotective agents for diloxanide furoate solutions?

A7: Research has identified potential photoprotective agents for diloxanide furoate. Para-aminobenzoic acid (PABA) and ascorbic acid, as well as a commercially available beverage base containing sugars, buffers, stabilizers, and artificial colors (Tang®), demonstrated photoprotective effects when diloxanide furoate solutions were exposed to UV irradiation at 254 nm. []

Q8: What are some formulation strategies employed to improve the delivery of diloxanide furoate?

A8: Researchers have investigated various approaches to enhance diloxanide furoate delivery:* Colon-Targeted Tablets: Studies explored pH-sensitive polymers like Eudragit S100, Eudragit L 100, and cellulose acetate phthalate to design tablets that release diloxanide furoate in the colon for localized treatment. []* Alginate Microspheres: Alginate microspheres containing diloxanide furoate were developed for colon-specific drug delivery, aiming for targeted release at a pH mimicking that of the colon. []

Q9: What analytical methods are commonly employed for the analysis of diloxanide furoate?

A9: Several analytical techniques are used to characterize and quantify diloxanide furoate:* High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), is widely employed for the simultaneous determination of diloxanide furoate in combination with other drugs like metronidazole, tinidazole, and ornidazole. [, , , , , , , , , ] * Thin-Layer Chromatography (TLC): High-performance thin-layer chromatography (HPTLC) offers a rapid and selective method for simultaneous determination of diloxanide furoate, often in combination with tinidazole. []* Spectrophotometry: UV spectrophotometry is employed for both single-component and multi-component analysis, utilizing specific wavelengths for detection and quantification. [, , , , ] * Derivative Spectrophotometry: Both first- and second-derivative spectrophotometric methods have been developed and validated for analyzing diloxanide furoate in pharmaceutical formulations. [, ]

Q10: What is the importance of analytical method validation in diloxanide furoate research?

A10: Method validation is critical in ensuring the accuracy, precision, and reliability of analytical results. Researchers meticulously validate analytical techniques for analyzing diloxanide furoate, encompassing linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), robustness, and ruggedness, following ICH guidelines. [, , , , , , , , , , , , , ]

Q11: What is the significance of diloxanide furoate in treating asymptomatic Entamoeba histolytica infection?

A11: Diloxanide furoate plays a crucial role in treating asymptomatic carriers of Entamoeba histolytica cysts. While often asymptomatic, these individuals can still transmit the infection. [, , , ] Diloxanide furoate effectively targets the luminal parasitic forms, helping to break the cycle of transmission. [, ]

Q12: How does the treatment approach for amoebiasis differ for asymptomatic carriers versus those with invasive disease?

A12: Treatment strategies for amoebiasis vary depending on the clinical presentation:* Asymptomatic Carriers: The primary goal is to eliminate the parasite from the gut to prevent transmission. Diloxanide furoate is often the drug of choice in this scenario. [, , , ] * Invasive Amoebiasis (e.g., amoebic colitis, liver abscess): Treatment typically involves a systemic amoebicide like metronidazole to target both luminal and tissue parasites. Following this, diloxanide furoate may be administered to eradicate any remaining luminal parasites. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。